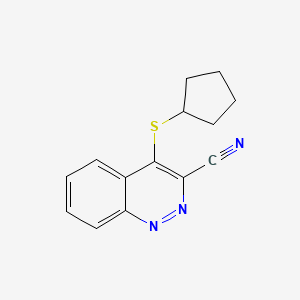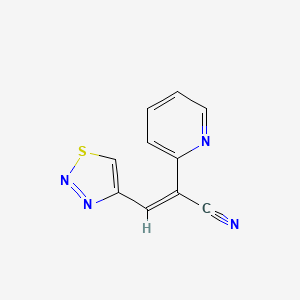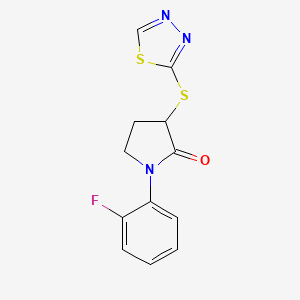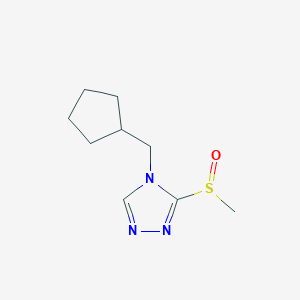![molecular formula C15H16N4O3S B7553434 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the thiadiazole family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant activity, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid in lab experiments include its high purity, stability, and reproducibility. In addition, the compound has been extensively studied, and its biological activities have been well characterized, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, with the goal of developing new therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-cyclohexylacetic acid, hydrazine hydrate, and pyridine-4-carboxylic acid with thionyl chloride. The resulting product is then treated with a solution of potassium hydroxide to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In addition, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-12(10-3-1-2-4-11(10)14(21)22)17-15-19-18-13(23-15)9-5-7-16-8-6-9/h5-8,10-11H,1-4H2,(H,21,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFEEQTIGQTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)

![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)